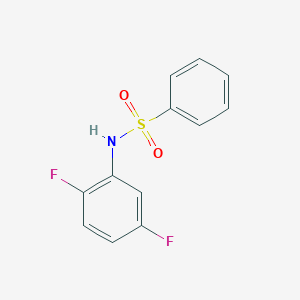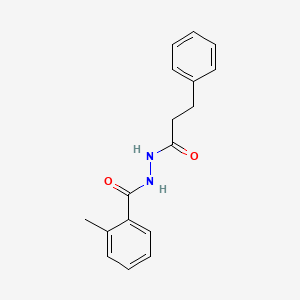
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as aurone, is a naturally occurring organic compound that belongs to the flavonoid family. Aurone has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse range of potential applications, aurone has become an important area of research in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but studies have shown that it may work by inhibiting the activity of enzymes involved in the inflammatory and tumor-promoting pathways. Aurone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of a number of biochemical pathways involved in inflammation and cancer. Aurone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, this compound has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its wide range of potential applications. Aurone has been found to exhibit a range of biological activities, making it useful in the study of various diseases and conditions. However, one limitation of using this compound in lab experiments is its relative complexity, which can make it difficult to synthesize and study.
Direcciones Futuras
There are a number of potential future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. One area of research could be the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could be the identification of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be focused on the development of new derivatives of this compound that exhibit improved bioactivity and pharmacokinetic properties.
Métodos De Síntesis
Aurone can be synthesized through a variety of methods, including the condensation of aromatic aldehydes with phenols in the presence of a base. The most commonly used method for the synthesis of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to produce this compound.
Aplicaciones Científicas De Investigación
Aurone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone exhibits anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anti-tumor properties, making it a potential treatment for various types of cancer. Aurone has also been found to exhibit anti-oxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-7-8-13(10-16(12)19(21)22)9-15-11-17(23-18(15)20)14-5-3-2-4-6-14/h2-11H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSRPPCUUNNJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)






![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)

![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
